N-(3-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
Description
N-(3-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a triazine core, which is a six-membered ring containing three nitrogen atoms, and is substituted with methoxyphenyl and piperazinyl groups. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Properties
Molecular Formula |
C22H27N7O2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-N-(3-methoxyphenyl)-6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H27N7O2/c1-30-18-7-3-5-16(13-18)24-22-26-20(25-21(23)27-22)15-28-9-11-29(12-10-28)17-6-4-8-19(14-17)31-2/h3-8,13-14H,9-12,15H2,1-2H3,(H3,23,24,25,26,27) |
InChI Key |
FYGIZHFCBMFUKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common approach is to start with the triazine core and introduce the methoxyphenyl and piperazinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. Industrial methods also emphasize the importance of efficient purification techniques, such as recrystallization or chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH₄) for reduction. Substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the piperazinyl group .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the triazine ring can produce dihydrotriazine derivatives .
Scientific Research Applications
Anticancer Activity
N-(3-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine and its derivatives have shown promising anticancer properties. The triazine scaffold is known for its ability to inhibit various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation. For instance, studies have highlighted that triazine derivatives can target specific kinases involved in cancer progression, leading to reduced tumor growth in preclinical models .
Antimicrobial Properties
Research indicates that compounds containing the triazine structure exhibit significant antimicrobial activity against a range of pathogens, including bacteria and fungi. The incorporation of the piperazine moiety enhances this activity by improving the lipophilicity and bioavailability of the compounds . This makes them suitable candidates for developing new antimicrobial agents.
Neuropharmacological Effects
The piperazine component contributes to the neuropharmacological effects of the compound. Piperazine derivatives have been widely studied for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems. Preliminary studies suggest that this compound may have implications in managing conditions such as anxiety and depression .
Synthetic Approaches
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key synthetic strategies include:
- N-Alkylation Reactions : Alkylating piperazine derivatives with appropriate aryl halides to introduce the methoxyphenyl group.
- Triazine Formation : Employing cyclization reactions to form the triazine ring from suitable aminopyrimidine intermediates.
These methods ensure high yields and purity of the final product .
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound demonstrated its ability to inhibit cell proliferation in various cancer cell lines (e.g., breast cancer). The compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis through caspase activation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Caspase activation |
Case Study 2: Antimicrobial Activity
In another research effort focusing on antimicrobial efficacy, this compound was tested against several bacterial strains including E. coli and S. aureus. The results indicated that it exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) | Comparison with Antibiotics |
|---|---|---|
| E. coli | 8 | Amoxicillin (16 µg/mL) |
| S. aureus | 4 | Vancomycin (8 µg/mL) |
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases or phosphatases, leading to altered cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
- N-(4-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
- N-(3-methoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
Uniqueness
The uniqueness of N-(3-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at specific positions enhances its solubility and reactivity, making it a valuable compound for various applications .
Biological Activity
N-(3-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 366.42 g/mol
- IUPAC Name : this compound
This compound features a triazine core, which is known for its diverse biological activities. The presence of piperazine and methoxyphenyl groups suggests potential interactions with various biological targets.
Antioxidant Activity
Research indicates that compounds with a triazine core exhibit significant antioxidant properties. A study demonstrated that derivatives of 1,3,5-triazine showed high radical scavenging activity, with some compounds achieving up to 87% inhibition of oxidative stress markers in vitro . The presence of hydroxyl groups in the structure has been linked to enhanced antioxidant activity.
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Triazine derivatives have been reported to enhance the efficacy of chemotherapeutic agents by protecting normal cells from oxidative damage while increasing the therapeutic response in cancer cells .
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects. The incorporation of piperazine into the structure may contribute to anxiolytic or antidepressant activities. Studies have shown that piperazine-containing compounds can modulate neurotransmitter systems, particularly serotonin and dopamine pathways .
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. Triazine derivatives have been evaluated against various bacterial strains, showing moderate to good activity . The specific mechanisms remain under investigation but may involve interference with bacterial metabolism or cell wall synthesis.
Study 1: Antioxidative Activity Assessment
A series of triazine analogues were tested for antioxidative activity using the ABTS radical cation decolorization assay. Compounds with phenolic hydroxyl groups exhibited higher inhibition percentages compared to those without such substituents. The EC50 values ranged from 17.16 μM to 27.78 μM for the most active compounds, indicating strong antioxidative potential .
Study 2: Anticancer Efficacy in Cell Lines
In vitro studies on cancer cell lines demonstrated that certain triazine derivatives significantly inhibited cell proliferation and induced apoptosis. The mechanism was attributed to increased oxidative stress within cancer cells, leading to enhanced sensitivity to chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
